molecular formula C21H28O2 B12292482 17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B12292482
M. Wt: 312.4 g/mol
InChI Key: JGMOKGBVKVMRFX-UHFFFAOYSA-N
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Description

17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is a corticosteroid hormone. This compound is part of the steroid hormone family, which plays a crucial role in various biological processes, including metabolism, immune response, and regulation of inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one involves multiple steps, starting from simpler steroid precursors. The process typically includes:

    Oxidation: Introduction of oxygen functionalities.

    Reduction: Conversion of ketones to alcohols.

    Acetylation: Introduction of acetyl groups to the molecule.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using advanced techniques such as:

    Catalytic hydrogenation: To reduce double bonds.

    Chromatographic purification: To isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to less oxidized forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroid hormones.

    Biology: Studied for its role in cellular signaling and regulation.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the production of steroid-based pharmaceuticals.

Mechanism of Action

The compound exerts its effects by binding to specific receptors in the body, such as the glucocorticoid receptor. This binding initiates a cascade of molecular events that regulate gene expression and modulate various physiological processes, including inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

    17-Hydroxyprogesterone: Another corticosteroid hormone with similar biological functions.

    Cortisol: A well-known glucocorticoid with broader physiological effects.

    Prednisone: A synthetic corticosteroid used in various medical treatments.

Uniqueness

17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is unique due to its specific acetylation at the 17th position, which influences its binding affinity and activity at corticosteroid receptors, making it distinct from other similar compounds .

Properties

IUPAC Name

17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMOKGBVKVMRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859298
Record name Pregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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